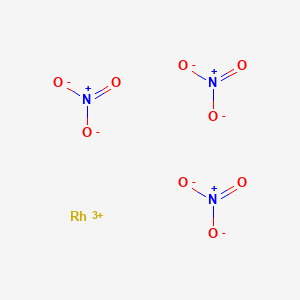
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone, also known as DNPH, is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is often used as a reagent in analytical chemistry.
Mechanism Of Action
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone reacts with carbonyl compounds to form stable hydrazones. The reaction is typically carried out under acidic conditions and results in the formation of a yellow-orange precipitate. The formation of the hydrazone is a key step in the analysis of carbonyl compounds.
Biochemical And Physiological Effects
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone is not known to have any significant biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in the urine.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone in lab experiments is its high sensitivity and specificity for carbonyl compounds. It is also a relatively simple and inexpensive reagent to use. However, 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone does have some limitations. It is not effective for the detection of non-volatile carbonyl compounds and can be affected by interfering substances in the sample.
Future Directions
There are several potential future directions for research involving 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone. One area of interest is the development of new methods for the detection of carbonyl compounds using 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone. Another area of research is the use of 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone in the analysis of carbonyl compounds in complex biological samples such as tissues and organs. Finally, there is potential for the development of new applications for 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone in areas such as environmental monitoring and food safety testing.
Synthesis Methods
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone can be synthesized through the reaction of 2-naphthalenecarbaldehyde with 2,4-dinitrophenylhydrazine. The reaction is typically carried out in an organic solvent such as ethanol or acetonitrile. The resulting product is then purified through recrystallization.
Scientific Research Applications
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone is commonly used in scientific research as a reagent for the detection of carbonyl compounds. It is particularly useful in the analysis of volatile organic compounds and is often used in air quality monitoring. 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone can also be used to detect carbonyl compounds in biological samples such as blood and urine.
properties
CAS RN |
1773-52-0 |
|---|---|
Product Name |
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone |
Molecular Formula |
C17H12N4O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[(Z)-naphthalen-2-ylmethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H12N4O4/c22-20(23)15-7-8-16(17(10-15)21(24)25)19-18-11-12-5-6-13-3-1-2-4-14(13)9-12/h1-11,19H/b18-11- |
InChI Key |
MXCOSEWNVNDHAN-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
synonyms |
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)






![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)



![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)
